molecular formula C17H15FN4O B10956524 N-[1-(2-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-2-methylbenzamide

N-[1-(2-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-2-methylbenzamide

Cat. No.: B10956524
M. Wt: 310.33 g/mol
InChI Key: BSPIDXKEHJIAFT-UHFFFAOYSA-N
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Description

N-[1-(2-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-2-methylbenzamide, also known by its chemical formula C17H14N4O, is a synthetic compound with intriguing properties. Let’s explore its synthesis, reactions, applications, and more.

Preparation Methods

Synthetic Routes: The synthesis of N-[1-(2-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-2-methylbenzamide involves several steps. One common method starts with the reaction of 2-fluorobenzylamine with 1H-1,2,4-triazole-3-carboxylic acid. The resulting intermediate is then coupled with 2-methylbenzoyl chloride to yield the target compound.

Reaction Conditions: The reactions typically occur under mild conditions, using appropriate solvents and catalysts. Detailed reaction parameters are essential for optimizing yield and purity.

Industrial Production: While industrial-scale production methods may vary, the compound can be synthesized efficiently in a controlled laboratory setting.

Chemical Reactions Analysis

Reactivity: N-[1-(2-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-2-methylbenzamide undergoes various reactions:

    Substitution: It can participate in nucleophilic substitution reactions.

    Oxidation/Reduction: Depending on reaction conditions, it may undergo oxidation or reduction.

    Amide Hydrolysis: Under acidic or basic conditions, the amide bond can hydrolyze.

Common Reagents: Reagents like strong acids, bases, and transition metal catalysts play a crucial role in its transformations.

Major Products: The major products depend on the specific reaction conditions. Hydrolysis may yield the corresponding carboxylic acid and amine derivatives.

Scientific Research Applications

N-[1-(2-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-2-methylbenzamide finds applications in:

    Medicine: Investigated as a potential drug candidate due to its unique structure.

    Chemical Biology: Used in studies related to enzyme inhibition or receptor binding.

    Industry: May serve as a precursor for other compounds.

Mechanism of Action

The compound likely interacts with specific molecular targets, affecting cellular pathways. Further research is needed to elucidate its precise mechanism.

Comparison with Similar Compounds

Properties

Molecular Formula

C17H15FN4O

Molecular Weight

310.33 g/mol

IUPAC Name

N-[1-[(2-fluorophenyl)methyl]-1,2,4-triazol-3-yl]-2-methylbenzamide

InChI

InChI=1S/C17H15FN4O/c1-12-6-2-4-8-14(12)16(23)20-17-19-11-22(21-17)10-13-7-3-5-9-15(13)18/h2-9,11H,10H2,1H3,(H,20,21,23)

InChI Key

BSPIDXKEHJIAFT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=NN(C=N2)CC3=CC=CC=C3F

Origin of Product

United States

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